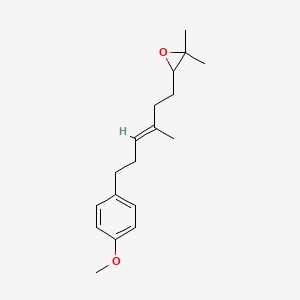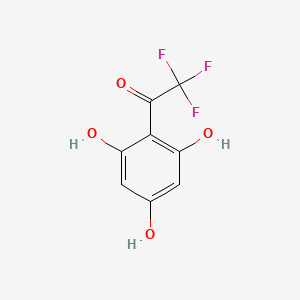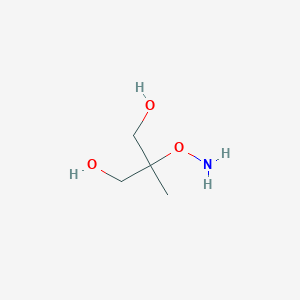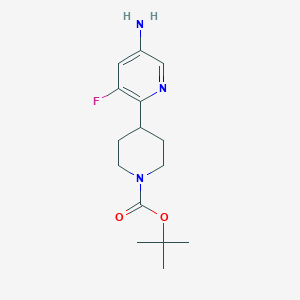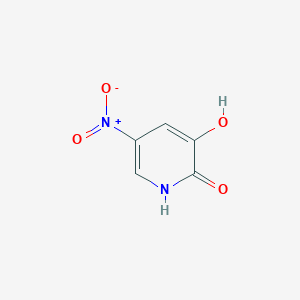
3-Hydroxy-5-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-nitropyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by a hydroxyl group at the third position and a nitro group at the fifth position on the pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one typically involves nitration and subsequent hydroxylation of pyridinone derivatives. One common method includes:
Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Hydroxylation: The nitro derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Oxo-5-nitropyridin-2(1H)-one.
Reduction: 3-Hydroxy-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Hydroxy-5-nitropyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of anti-inflammatory and antimicrobial drugs. Its ability to modulate biological pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its nitro and hydroxyl groups contribute to the color properties of these materials.
作用機序
The mechanism by which 3-Hydroxy-5-nitropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects.
類似化合物との比較
3-Hydroxy-2-pyridinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridinone: Lacks the hydroxyl group, affecting its solubility and reactivity.
3,5-Dihydroxypyridin-2(1H)-one:
Uniqueness: 3-Hydroxy-5-nitropyridin-2(1H)-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC名 |
3-hydroxy-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9) |
InChIキー |
SKQGLQLCALFKLM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)


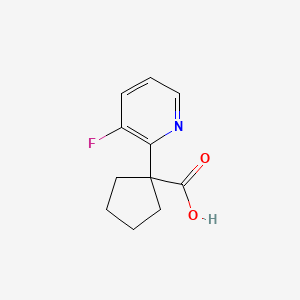
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
